molecular formula C6H6BrN3O B8784567 5-Bromo-N-methylpyrimidine-4-carboxamide

5-Bromo-N-methylpyrimidine-4-carboxamide

Cat. No. B8784567
M. Wt: 216.04 g/mol
InChI Key: WIEKCACVXUDRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C6H6BrN3O and its molecular weight is 216.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-methylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-methylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-N-methylpyrimidine-4-carboxamide

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-N-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6BrN3O/c1-8-6(11)5-4(7)2-9-3-10-5/h2-3H,1H3,(H,8,11)

InChI Key

WIEKCACVXUDRTB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=NC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromopyrimidine-4-carboxylic acid (0.3 g, 1.478 mmol) in DMF (3 mL) were added HOBt (0.260 g, 1.921 mmol), EDC (0.397 g, 2.069 mmol), methanamine HCl (0.200 g, 2.96 mmol), followed by N-ethyl-N-isopropylpropan-2-amine (0.772 mL, 4.43 mmol). The reaction mixture was stirred for 18 hours at room temperature. The crude residue was purified by preparative HPLC (Waters SunFire C18, 5 μm, 30 mm ID×75 mm column) eluting with 5% ACN (containing 0.035% TFA) in water (containing 0.05% TFA) to give the title compound as a light brown solid (0.11 g, 35%). ESI-MS m/z [M+H]+ calc'd for C6H7BrN3O, 216.0. found 216.0.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0.397 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.772 mL
Type
reactant
Reaction Step Three
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.